Ceftazidime-d5 (90per cent) Ceftazidime-d5 (90per cent)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207883
InChI:
SMILES:
Molecular Formula: C₂₂H₁₇D₅N₆O₇S₂
Molecular Weight: 551.61

Ceftazidime-d5 (90per cent)

CAS No.:

Cat. No.: VC0207883

Molecular Formula: C₂₂H₁₇D₅N₆O₇S₂

Molecular Weight: 551.61

* For research use only. Not for human or veterinary use.

Ceftazidime-d5 (90per cent) -

Specification

Molecular Formula C₂₂H₁₇D₅N₆O₇S₂
Molecular Weight 551.61

Introduction

Chemical Properties and Structure

Ceftazidime-d5 (90%) exhibits distinctive chemical properties that differentiate it from conventional ceftazidime while maintaining sufficient structural similarity to serve as an effective analytical standard. The compound's systematic chemical name is 1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridine-d5 . The deuteration occurs specifically in the pyridine ring, replacing hydrogen atoms with deuterium while preserving the core cephalosporin structure and functional groups responsible for antimicrobial activity.

Key Chemical Parameters

ParameterValueReference
Molecular FormulaC₂₂H₁₇D₅N₆O₇S₂
Molecular Weight551.61 g/mol
Purity90%
Storage Temperature-20°C
Shipping ConditionsBlue Ice Dry Pack
CAS Number (unlabeled)72558-82-8
Deuterated CAS Number78439-06-2
SMILES Notation[H][C@@]1(C@(NC(/C(C2=CSC(N)=N2)=N\OC(C)(C)C(O)=O)=O)C3=O)N3C(C([O-])=O)=C(C[N+]4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])CS1

The substitution of hydrogen atoms with deuterium in the molecular structure increases the molecular weight slightly compared to standard ceftazidime (546.57 g/mol for non-deuterated vs. 551.61 g/mol for deuterated) . This mass difference provides the basis for its utility in mass spectrometric analysis as an internal standard.

Synthesis and Deuteration Process

The synthesis of Ceftazidime-d5 (90%) involves specialized deuteration techniques that target specific hydrogen atoms for isotopic exchange. While the exact proprietary methods may vary between manufacturers, the general approach to deuteration of pharmaceutical compounds provides insight into the production process.

General Deuteration Methodology

The deuteration of compounds like ceftazidime typically involves dissolution in deuterated solvents under controlled conditions. Based on related pharmaceutical deuteration processes, a common approach includes:

  • Dissolution of the parent compound in a mixture of deuterated solvents (typically deuterochloroform and deuterium oxide)

  • Addition of catalysts or reagents such as trifluoroacetic anhydride to facilitate hydrogen-deuterium exchange

  • Heating under sealed conditions for extended periods (often 150-180 hours) at controlled temperatures (50-65°C)

  • Recovery and purification of the deuterated product

For pyridine-containing compounds, such as ceftazidime, the deuteration typically targets aromatic hydrogen atoms that are more susceptible to exchange under appropriate conditions. The 90% purity specification indicates the degree of deuterium incorporation achieved in the final product, with approximately 90% of the targeted hydrogen positions successfully exchanged for deuterium atoms .

Applications in Research and Analysis

Ceftazidime-d5 (90%) serves multiple critical functions in pharmaceutical research, quality control, and analytical chemistry. Its primary applications leverage the unique properties conferred by deuteration.

Mass Spectrometric Analysis

The most significant application of Ceftazidime-d5 is its use as an internal standard in mass spectrometric analysis. The compound's behavior in chromatographic systems closely parallels that of non-deuterated ceftazidime, yet it remains distinguishable by its mass difference. This characteristic makes it an ideal candidate for:

  • Quantitative determination of ceftazidime in biological samples

  • Method development and validation in pharmaceutical quality control

  • Therapeutic drug monitoring in clinical settings

  • Pharmacokinetic studies requiring precise measurements

The deuterated compound allows researchers to achieve more precise measurements of ceftazidime in complex biological matrices by providing a reference standard that compensates for matrix effects and variations in extraction efficiency.

Metabolic Research

Ceftazidime-d5 enables detailed investigation of the metabolic pathways of ceftazidime. The isotopic labeling allows researchers to:

  • Track the fate of specific molecular fragments during metabolism

  • Identify metabolic products in biological systems

  • Determine the sites of metabolic transformation

  • Study the kinetics of metabolic processes

These applications provide essential data for understanding drug metabolism, optimizing dosing regimens, and developing improved antibiotic formulations.

ParameterCeftazidimeCeftazidime-d5 (90%)Notes
Molecular Weight546.57 g/mol551.61 g/molDifference due to deuterium substitution
Primary UseTherapeutic antibioticResearch and analytical standardDifferent application domains
Half-life1.5-2.8 hours (in humans)Potentially slightly extendedDue to kinetic isotope effect
MetabolismNot appreciably metabolizedSimilar with possible subtle differencesMay show different isotope effects
Mechanism of ActionPBP inhibitionSame as parent compound in biological systemsMaintains biological function
Mass SpectraStandard isotopic patternShifted isotopic patternKey difference enabling analytical use

This comparison highlights the subtle differences that make Ceftazidime-d5 valuable for research while maintaining sufficient similarity to the parent compound for use as an analytical standard .

SupplierProduct FormatPackage SizesPrice Range (approximate)Reference
Santa Cruz BiotechnologyNeat1 mg, 5 mg, 10 mg$440 - $3,200
CymitQuimicaNeat50 μg, 1 mg, 10 mg€344 - €2,472
LGC StandardsNeatVariousNot specified
Axios ResearchNeatNot specifiedNot specified

The compound is typically supplied as a neat substance with documentation certifying its identity, purity, and isotopic enrichment level. The high pricing reflects the specialized nature of isotopically labeled compounds and the complex synthesis procedures required for their production.

Related Research on Deuterated Pharmaceuticals

Research on deuterated pharmaceuticals provides context for understanding the significance of Ceftazidime-d5. Studies on similar deuterated compounds have demonstrated several potential advantages that might apply to deuterated antibiotics.

General Benefits of Pharmaceutical Deuteration

Studies on other deuterated pharmaceuticals have shown:

  • Altered metabolic profiles that can lead to improved pharmacokinetic properties

  • Potential for enhanced efficacy at lower concentrations in some cases

  • Possibly modified side effect profiles due to altered metabolism

  • Extended duration of action in certain drug classes

  • Use-dependent effects that could benefit therapeutic applications

For example, research on deuterated nifedipine (a calcium channel blocker) demonstrated greater use-dependent calcium channel inhibition compared to the non-deuterated counterpart, suggesting enhanced efficacy in pathological conditions .

FactorRecommendationReference
Temperature-20°C
Light ExposureProtect from light
MoistureProtect from moisture
ShippingBlue Ice Dry Pack
ContainerSealed, airtight container

Proper adherence to these storage conditions helps maintain the compound's 90% isotopic purity and prevents degradation that could compromise its utility as an analytical standard.

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